3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol
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Overview
Description
3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol is a chemical compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol . This compound features a unique oxetane ring structure, which is a four-membered cyclic ether, and is substituted with bromine and fluorine atoms on the phenyl ring. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated phenyl precursors.
Formation of Oxetane Ring: The oxetane ring is formed through a cyclization reaction, often involving the use of strong bases or catalysts to facilitate the ring closure.
Reaction Conditions: The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve scaling up these laboratory procedures, ensuring that the reactions are carried out under controlled conditions to maintain consistency and quality of the final product.
Chemical Reactions Analysis
3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The oxetane ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The compound can participate in addition reactions, where new atoms or groups are added to the existing structure.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The oxetane ring structure may also play a role in modulating the compound’s biological activity by affecting its stability and solubility .
Comparison with Similar Compounds
3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol can be compared with other similar compounds, such as:
2,5-Dibromo-3,4-difluorothiophene: This compound also contains bromine and fluorine atoms but has a thiophene ring instead of an oxetane ring.
4-Bromo-2,2-difluoro-1,3-benzodioxole: This compound features a benzodioxole ring with bromine and fluorine substitutions, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its oxetane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-bromo-2,5-difluorophenyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-2-7(11)5(1-8(6)12)9(13)3-14-4-9/h1-2,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJDDAOMSQXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=C(C=C2F)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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